Enniatin A1 chemical structure and properties
Enniatin A1 chemical structure and properties
Enniatin A1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of Enniatin A1. It includes a summary of quantitative data, detailed experimental methodologies from cited literature, and visualizations of key biological pathways.
Chemical Structure and Identity
Enniatin A1 is a cyclic hexadepsipeptide, a class of mycotoxins produced by various species of Fusarium fungi.[1][2] Its structure consists of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues. Specifically, the Enniatin A1 molecule is formed by the formal cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine unit and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units.[3]
The chemical identity of Enniatin A1 is defined by the following identifiers:
-
IUPAC Name: (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[3]
-
Synonym: cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal][1]
Physicochemical Properties
Enniatin A1 is a white powder with the properties summarized in the table below.[1] It is generally soluble in organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is insoluble in water.[1][4] For stable storage, it is recommended to keep the compound sealed at -20°C.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₆₁N₃O₉ | [1][3] |
| Molecular Weight | 667.89 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Purity (typical) | ≥95% to ≥98% | [1][4] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Insoluble in water | [1][4] |
| LogP | 3.74630 | |
| Storage Temperature | -20°C | [4] |
Biological Activity and Mechanism of Action
Enniatin A1 exhibits a broad spectrum of biological activities, including cytotoxic, antibiotic, antifungal, and insecticidal properties.[1][4] Its potential as an anticancer agent is an area of active research, attributed to its ability to induce apoptosis in various human cancer cell lines.[1]
Ionophoric Activity and Calcium Homeostasis
Traditionally, enniatins have been classified as ionophores that embed within cellular membranes to transport monovalent cations like K⁺, Na⁺, and Ca²⁺, thereby disrupting cellular ion gradients and mitochondrial function.[3][4] However, recent studies indicate a more nuanced mechanism for Enniatin A1. It is suggested that Enniatin A1 is not a direct Ca²⁺ ionophore but rather induces Ca²⁺ influx through store-operated channels (SOC).[5][6] This process appears to be influenced by the mitochondrial state.[5] Furthermore, Enniatin A1 can alter mitochondrial function by inducing the opening of the mitochondrial permeability transition pore.[5]
Caption: Proposed mechanism of Enniatin A1 on calcium homeostasis.
Inhibition of ERK Signaling Pathway
Enniatin A1 has been demonstrated to induce apoptotic cell death in H4IIE hepatoma cells, a process accompanied by the inhibition of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] Specifically, it diminishes the phosphorylation of ERK (p44/p42), a key step in a pathway crucial for cell proliferation and survival.[4]
Caption: Inhibition of the ERK signaling pathway by Enniatin A1.
Other Biological Targets
Enniatin A1 is also an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism, with a reported IC₅₀ value of 49 μM in rat liver microsomes.
Quantitative Biological Data
The biological effects of Enniatin A1 have been quantified in various in vitro and in vivo models. The following table summarizes key data points.
| Parameter | Cell Line / Model | Value | Reference(s) |
| IC₅₀ (ACAT Inhibition) | Rat Liver Microsomes | 49 μM | |
| IC₅₀ (Cytotoxicity, 24h) | Caco-2 cells | 12.3 μM | [7] |
| Limit of Quantification (LOQ) | Pig Plasma | 0.1 ng/mL | [8] |
| No-Observed-Adverse-Effect Level (NOAEL, 28-day) | CD1 Mice (Enniatin complex) | 20 mg/kg/day | [9] |
Experimental Protocols
This section details methodologies cited in the literature for the production, purification, quantification, and in vivo evaluation of Enniatin A1.
Production and Purification
A common method for producing enniatins involves solid-state fermentation followed by chromatographic purification.
-
Fungal Culture: Fusarium tricinctum is grown on a solid medium, such as corn or potato dextrose broth (PDB).[7][10]
-
Extraction: The fungal culture is extracted with a solvent like hexane.[11]
-
Purification: The crude extract undergoes purification using low-pressure liquid chromatography (LPLC) with a reverse-phase column (e.g., Amberlite XAD-7), followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[7]
-
Verification: The purity and structure of the isolated Enniatin A1 are confirmed using analytical HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10]
Caption: General workflow for the purification of Enniatin A1.
Quantification in Biological Matrices (Pig Plasma)
A sensitive method for quantifying Enniatin A1 in plasma has been developed using LC-MS/MS.[8]
-
Sample Preparation: A deproteinization step is performed on the plasma sample using acetonitrile.
-
Clean-up: The supernatant is evaporated, and the resulting dry residue is resuspended in an acetonitrile/water solution (e.g., 80/20, v/v).
-
Analysis: The prepared sample is analyzed by liquid chromatography combined with heated electrospray ionization tandem mass spectrometry. The method is validated using matrix-matched calibration graphs.[8]
In Vivo Toxicity Study (28-Day Oral Dose in Mice)
A study evaluating the repeated-dose toxicity of an enniatin complex (containing Enniatin A1) was conducted in CD1(ICR) mice.[9]
-
Test Substance: A mixture of Enniatin B, Enniatin B1, and Enniatin A1 at a ratio of 4:4:1 was administered.
-
Dosing: Male and female mice received daily oral doses of 0 (vehicle), 0.8, 4, and 20 mg/kg body weight for 28 days.
-
Parameters Monitored: In-life parameters, food consumption, body and organ weights, hematology, blood biochemistry, and histopathology were assessed.[9]
References
- 1. Enniatin A1 - LKT Labs [lktlabs.com]
- 2. Enniatin - Wikipedia [en.wikipedia.org]
- 3. Enniatin A1 | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 28-day repeated oral dose toxicity study of enniatin complex in mice [jstage.jst.go.jp]
- 10. antifungal-effects-of-the-bioactive-compounds-enniatins-a-a1-b-b1 - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
